The Evolving Landscape of 1-Methyl-2-Phenyl-1H-pyrrolo[2,3-b]pyridine Analogues: A Deep Dive into Structure-Activity Relationships
The Evolving Landscape of 1-Methyl-2-Phenyl-1H-pyrrolo[2,3-b]pyridine Analogues: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of 1H-pyrrolo[2,3-b]pyridine
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, combining the features of both indole and pyridine, allow it to interact with a wide array of biological targets with high affinity and specificity. The addition of a methyl group at the 1-position and a phenyl ring at the 2-position creates a core structure, 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine, that has served as a fertile ground for the development of potent and selective modulators of various enzymes and receptors. This guide will provide a comprehensive analysis of the structure-activity relationships (SAR) of analogues derived from this core, offering insights into the rational design of next-generation therapeutics.
I. Targeting Protein Kinases: A Dominant Theme
A significant body of research on 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine analogues has focused on their ability to inhibit protein kinases, enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammation.
A. Fibroblast Growth Factor Receptors (FGFRs)
Abnormal activation of the FGFR signaling pathway is a key driver in various cancers.[1][2] Consequently, the development of FGFR inhibitors is a major focus in oncology drug discovery. Analogues of 1H-pyrrolo[2,3-b]pyridine have demonstrated potent inhibitory activity against FGFR1, 2, and 3.[1]
Key SAR Insights:
-
Substitution at the 5-position of the pyrrolo[2,3-b]pyridine ring: Introduction of a trifluoromethyl group at this position can form a hydrogen bond with Glycine 485 in the FGFR1 kinase domain, significantly enhancing inhibitory activity.[2][3]
-
Substitution on the 2-phenyl ring:
One notable compound, 4h , exhibited potent pan-FGFR inhibitory activity with IC50 values of 7, 9, and 25 nM for FGFR1, 2, and 3, respectively.[1][3] This compound also demonstrated in vitro efficacy by inhibiting breast cancer cell proliferation, inducing apoptosis, and inhibiting cell migration and invasion.[1][3]
Table 1: SAR of 1H-pyrrolo[2,3-b]pyridine Analogues as FGFR Inhibitors
| Compound | 5-position substituent | 2-phenyl ring substituent | FGFR1 IC50 (nM) |
| 1 | H | 3-methoxy | 1900[2] |
| 4a | CF3 | 3-methoxy | ~95[2] |
| 4b | CF3 | 3-chloro | >1000[2] |
| 4h | CF3 | Not specified in abstract | 7[1][3] |
B. c-Met Kinase
The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and evaluated as c-Met inhibitors.[4] The key design strategy involved introducing a linker (methylene, sulfur, sulfoxide, or cyclopropyl) between the core and another moiety.[4] One compound demonstrated strong c-Met kinase inhibition with an IC50 of 22.8 nM and also showed moderate inhibition of ALK kinase.[4] This compound also exhibited potent inhibition of cell proliferation in MKN-45 and EBC-1 cancer cell lines.[4]
C. Glycogen Synthase Kinase-3β (GSK-3β)
GSK-3β is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease (AD).[5] Novel pyrrolo[2,3-b]pyridine derivatives have been developed as potent GSK-3β inhibitors.[5] Several compounds, including 41 , 46 , and 54 , displayed remarkable potency with IC50 values of 0.22, 0.26, and 0.24 nM, respectively, and exhibited high selectivity over other kinases.[5]
Mechanism of Action:
Compound 41 was shown to increase the phosphorylation of GSK-3β at the Ser9 site, which is an inhibitory phosphorylation event. This, in turn, led to a decrease in the hyperphosphorylation of the tau protein, a hallmark of AD.[5] Furthermore, compound 41 promoted neurite outgrowth in SH-SY5Y cells and showed low cytotoxicity.[5] In vivo studies in a zebrafish model of AD demonstrated that compound 41 could effectively ameliorate dyskinesia.[5]
D. Cell Division Cycle 7 (Cdc7) Kinase
Cdc7 kinase is a crucial regulator of the initiation of DNA replication and has emerged as a promising target for cancer therapy.[6] Researchers have identified 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Cdc7 kinase.[6] Through structural modifications, a potent ATP mimetic inhibitor with an IC50 value of 7 nM was developed.[6]
E. Traf2 and Nck-interacting Kinase (TNIK)
TNIK is a key regulator of the Wnt signaling pathway, which is often aberrantly activated in colorectal cancer. A series of 1H-pyrrolo[2,3-b]pyridine compounds were identified as potent TNIK inhibitors, with some exhibiting IC50 values lower than 1 nM.[7] Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been employed to understand the structural requirements for potent TNIK inhibition and to design new, more effective compounds.
II. Beyond Kinases: Exploring Other Therapeutic Avenues
The therapeutic potential of 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine analogues extends beyond kinase inhibition.
A. Phosphodiesterase 4B (PDE4B) Inhibitors
PDE4 is an enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger in inflammatory and immune responses.[8] Inhibition of PDE4 is a validated strategy for treating inflammatory diseases. However, the clinical use of broad PDE4 inhibitors has been limited by side effects, which are thought to be associated with the inhibition of the PDE4D isoform.[8]
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated as selective PDE4B inhibitors.[8]
Key SAR Insights:
-
The N-methylation of the pyrrolo[3,2-b]pyridine core was found to be detrimental to activity.[8]
-
The nature of the amide substituent is crucial for both potency and selectivity. Hydrophobicity and ring size of the amide portion significantly influence the activity against PDE4B and selectivity over PDE4D.[8]
-
A compound bearing a 3,3-difluoroazetidine ring (11h ) exhibited high inhibitory activity (IC50 = 0.14 μM) and 6-fold selectivity for PDE4B over PDE4D.[8] This compound also effectively inhibited the release of the pro-inflammatory cytokine TNF-α from macrophages.[8]
B. Antiproliferative Agents via DNA Intercalation
In addition to targeting specific enzymes, some pyrrolo[2,3-b]pyridine analogues have been shown to exert antiproliferative effects through direct interaction with DNA. A series of novel analogues were synthesized and evaluated for their cytotoxic activity against lung, cervical, and breast cancer cell lines.[9] Several compounds exhibited significant growth inhibitory action at low micromolar concentrations.[9] Further studies revealed that one of the active compounds could effectively intercalate into calf thymus DNA, suggesting that this mechanism may contribute to its antiproliferative activity by disrupting DNA replication.[9]
C. Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitors
ATM is a critical protein kinase involved in the DNA damage response, making it an attractive target for cancer therapy, particularly in combination with DNA-damaging agents. Researchers have developed highly selective ATM inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold.[10] Through systematic structural optimization, a lead candidate, compound 25a , was identified. This compound exhibited excellent kinase selectivity and favorable pharmacokinetic properties, including high oral bioavailability in mice.[10] In preclinical xenograft models, the combination of compound 25a with the chemotherapeutic agent irinotecan resulted in synergistic antitumor efficacy.[10]
III. Experimental Protocols: A Glimpse into the Lab
The discovery and optimization of these potent analogues rely on a suite of robust experimental assays. Below are representative protocols for key assays mentioned in the literature.
A. Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a suitable kinase reaction buffer containing buffering agents, salts, and cofactors.
-
Dilute the target kinase and its specific substrate to their optimal concentrations in the kinase buffer.
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
-
Reaction:
-
In a microplate, add the diluted kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding adenosine triphosphate (ATP).
-
Incubate the reaction mixture at room temperature for a defined period.
-
-
Detection:
-
Stop the reaction using an appropriate reagent.
-
Add a detection reagent that allows for the quantification of either the product formed or the remaining ATP (e.g., using luminescence or fluorescence).
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
-
B. Cell Proliferation Assay (e.g., Sulforhodamine B Assay)
This assay is used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.[9]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
